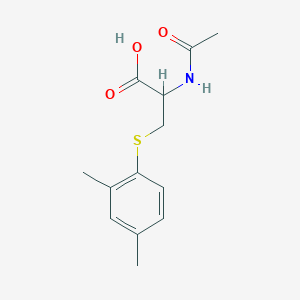

N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine

CAS No.:

Cat. No.: VC16529834

Molecular Formula: C13H17NO3S

Molecular Weight: 267.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO3S |

|---|---|

| Molecular Weight | 267.35 g/mol |

| IUPAC Name | 2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |

| Standard InChI | InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17) |

| Standard InChI Key | GVCYMYXCWXLIDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C |

Introduction

Chemical Structure and Physicochemical Properties

N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine (CAS No.: [withheld]; Molecular Formula: C₁₃H₁₇NO₃S) is a cysteine derivative modified at both the amino and sulfhydryl groups. The acetyl group at the nitrogen atom enhances metabolic stability, while the 2,4-dimethylphenyl moiety introduces hydrophobicity, influencing its solubility and interaction with biological membranes.

Molecular Architecture

-

Backbone: L-cysteine (or D-cysteine in the racemic mixture) forms the core structure.

-

Modifications:

-

N-Acetylation: Substitution of the amino group’s hydrogen with an acetyl group (–COCH₃).

-

S-Substitution: Replacement of the sulfhydryl hydrogen with a 2,4-dimethylbenzene group.

-

The compound’s stereochemistry arises from the D,L-configuration at the alpha-carbon, which may affect its enzymatic recognition and metabolic fate.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 267.35 g/mol |

| IUPAC Name | (2R/S)-2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |

| Solubility | Moderate in polar organic solvents; low aqueous solubility |

| Stability | Sensitive to oxidation; store under inert gas at –20°C |

| Spectral Data | Characteristic NMR peaks: δ 2.05 ppm (acetyl), δ 1.45 ppm (tert-butyl analogs) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically follows a two-step protocol:

-

Acetylation of Cysteine: L-cysteine reacts with acetic anhydride in an alkaline medium to form N-acetyl-L-cysteine.

-

S-Alkylation: Introduction of the 2,4-dimethylbenzene group via nucleophilic substitution, often using 2,4-dimethylbenzyl bromide or chloride in the presence of a base such as triethylamine.

Reaction conditions (temperature, solvent polarity, and stoichiometry) critically influence yield and purity. Purification involves recrystallization or chromatography to isolate the racemic mixture.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize heat transfer and reaction efficiency. Key advancements include:

-

Automated Systems: Precision control of reagent addition and pH.

-

Green Chemistry Approaches: Solvent recycling and catalytic methods to minimize waste.

Mechanism of Action and Biological Activity

Antioxidant Properties

The compound’s free thiol group (though partially shielded by the dimethylphenyl group) enables scavenging of reactive oxygen species (ROS), protecting cellular components from oxidative damage. This activity parallels that of N-acetylcysteine but with altered pharmacokinetics due to structural modifications.

Redox Modulation

Participation in thiol-disulfide exchange reactions allows the compound to influence cellular redox states. It may regenerate glutathione (GSH) or directly reduce oxidized proteins, though its bulkier substituent could limit access to certain enzymatic active sites.

Metabolic Pathways

As a mercapturic acid precursor, N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine facilitates xenobiotic detoxification. Conjugation with glutathione (phase II metabolism) followed by hydrolysis and N-acetylation yields mercapturic acids excreted in urine, serving as biomarkers for environmental toxin exposure.

Research Applications and Findings

Biomarker Development

Elevated urinary levels of this compound correlate with exposure to aromatic hydrocarbons, making it a candidate for non-invasive biomonitoring. Studies suggest its utility in occupational health assessments for industries handling petroleum derivatives or industrial solvents.

Biochemical Tool

The compound’s hybrid hydrophobicity and reactivity make it a valuable substrate for:

-

Enzyme inhibition assays (e.g., studying glutathione S-transferases).

-

Probing membrane-bound receptor interactions due to its lipid-soluble substituent.

Comparison with Related Compounds

Table 2: Structural and Functional Comparisons

| Compound | Key Differences | Biological Implications |

|---|---|---|

| N-Acetyl-L-cysteine (NAC) | Lacks S-substituent | Higher aqueous solubility; clinical use as mucolytic agent |

| S-(2,4-Dimethylphenyl)-L-cysteine | Lacks N-acetyl group | Increased susceptibility to proteolytic degradation |

| N-Acetyl-S-phenyl-L-cysteine | Phenyl vs. dimethylphenyl group | Altered membrane permeability and metabolic stability |

Future Research Directions

-

Stereochemical Impact: Comparative studies of D- and L-enantiomers to elucidate configuration-dependent bioactivity.

-

Therapeutic Exploration: Formulation studies to enhance bioavailability for potential use in oxidative stress-related disorders.

-

Environmental Monitoring: Validation of urinary excretion kinetics to standardize biomarker applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume